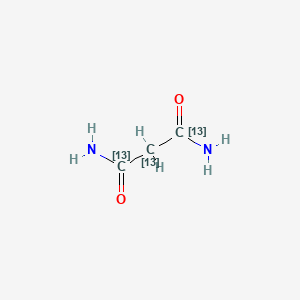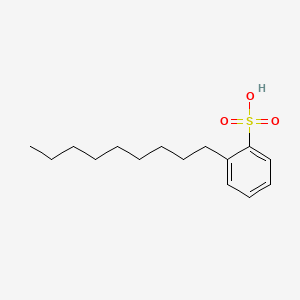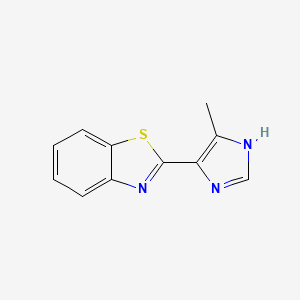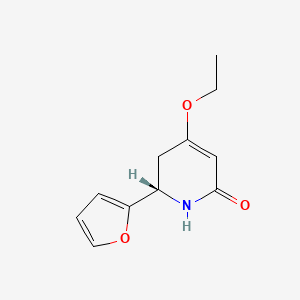
(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and furfural.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyridinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-5,6-dihydro-2(1H)-pyridinone: Lacks the furyl group, which may affect its biological activity.
6-(2-Furyl)-5,6-dihydro-2(1H)-pyridinone: Lacks the ethoxy group, which may influence its chemical reactivity.
Uniqueness
(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone is unique due to the presence of both the ethoxy and furyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S)-4-ethoxy-2-(furan-2-yl)-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-8-6-9(12-11(13)7-8)10-4-3-5-15-10/h3-5,7,9H,2,6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
HQTZYXFCQHAEKI-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC(=O)N[C@@H](C1)C2=CC=CO2 |
Canonical SMILES |
CCOC1=CC(=O)NC(C1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


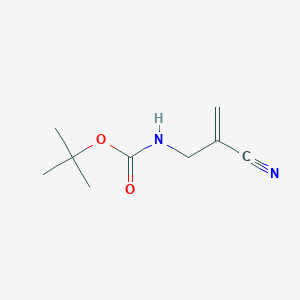
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
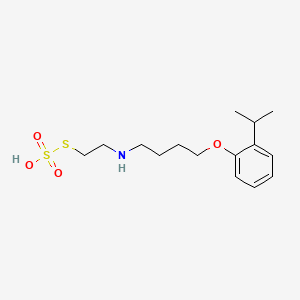
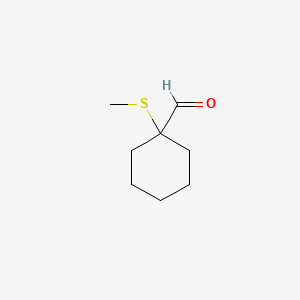
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)

